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3-Aminopyrrolidin-2-one oxalate
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Overview
Description
3-Aminopyrrolidin-2-one oxalate is a chemical compound with the molecular formula C4H8N2O. It is a derivative of pyrrolidin-2-one, a γ-lactam, which is a common structural motif in many natural products and synthetic compounds with potent biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .
Industrial Production Methods
Industrial production of 3-Aminopyrrolidin-2-one oxalate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrrolidin-2-one oxalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-substituted 3-Aminopyrrolidin-2-ones, azomethines, and other functionalized derivatives .
Scientific Research Applications
3-Aminopyrrolidin-2-one oxalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminopyrrolidin-2-one oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridin-2-one: This compound shares a similar structure but has a pyridine ring instead of a pyrrolidine ring.
1-Benzylpyrrol-2(3H)-one: Another related compound with a benzyl group attached to the pyrrolidinone ring.
Uniqueness
3-Aminopyrrolidin-2-one oxalate is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C6H10N2O5 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
3-aminopyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/C4H8N2O.C2H2O4/c5-3-1-2-6-4(3)7;3-1(4)2(5)6/h3H,1-2,5H2,(H,6,7);(H,3,4)(H,5,6) |
InChI Key |
RQQASJJQRAJBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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